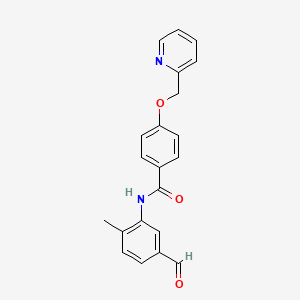
N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Overview
Description
N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a formyl group, a methyl group, and a pyridin-2-ylmethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves multi-step organic reactions. One common method includes:
Formylation: Introduction of the formyl group to the 5-position of 2-methylphenyl using a formylating agent such as Vilsmeier-Haack reagent.
Coupling Reaction: The formylated intermediate is then coupled with 4-(pyridin-2-ylmethoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the formation of the amide bond between the coupled intermediate and the benzamide core under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridin-2-ylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-(5-Carboxy-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide.
Reduction: N-(5-Hydroxymethyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyridin-2-ylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- N-(5-Formyl-2-methylphenyl)-4-(pyridin-3-ylmethoxy)benzamide
- N-(5-Formyl-2-methylphenyl)-4-(pyridin-4-ylmethoxy)benzamide
- N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzoic acid
Comparison: N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is unique due to the specific positioning of the formyl and pyridin-2-ylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-5-6-16(13-24)12-20(15)23-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-22-18/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIVOLVGWAZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188010 | |
| Record name | N-(5-Formyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131604-86-8 | |
| Record name | N-(5-Formyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131604-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Formyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


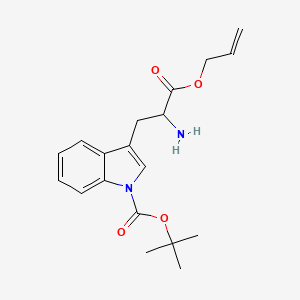
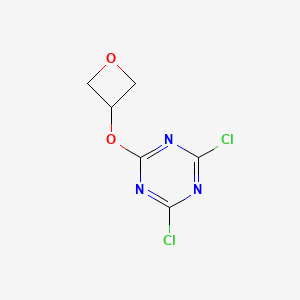
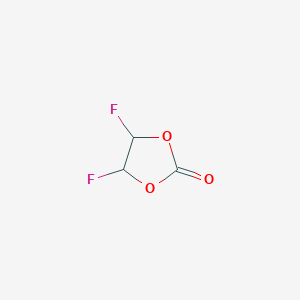
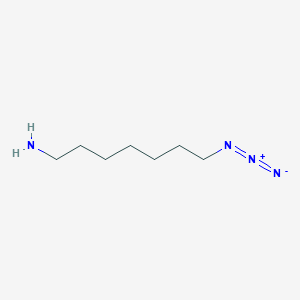
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
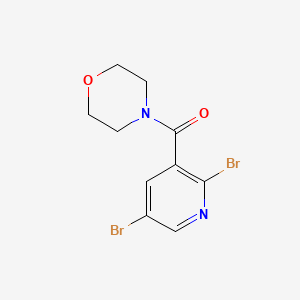
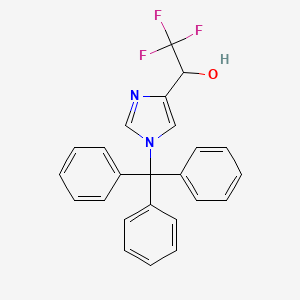
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
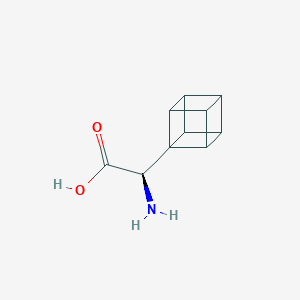
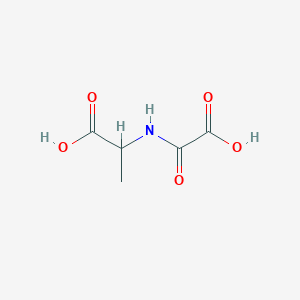
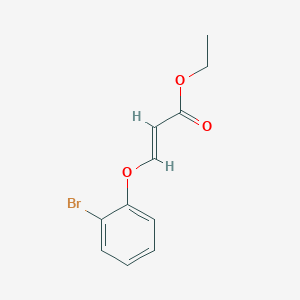
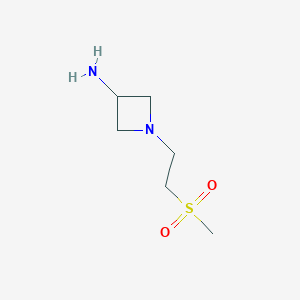
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12281343.png)
![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)
